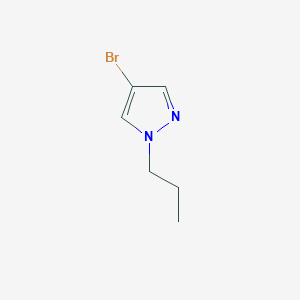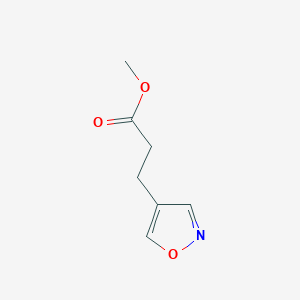
4-Isopropoxy-2,3-dimethoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropoxy-2,3-dimethoxypyridine (IDMP) is a chemical compound that has gained significant attention in scientific research. Its unique chemical structure and properties make it a valuable tool in various fields of study.
Mécanisme D'action
The mechanism of action of 4-Isopropoxy-2,3-dimethoxypyridine is not fully understood, but it is believed to act as a modulator of neurotransmitter release by inhibiting the reuptake of neurotransmitters into presynaptic neurons. This leads to an increase in the concentration of neurotransmitters in the synaptic cleft, which enhances their effects on postsynaptic neurons.
Effets Biochimiques Et Physiologiques
4-Isopropoxy-2,3-dimethoxypyridine has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of cognitive function, and the reduction of anxiety and depression symptoms. It has also been found to have antioxidant and anti-inflammatory properties, which may make it a valuable tool in the study of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Isopropoxy-2,3-dimethoxypyridine is its ability to modulate neurotransmitter release, which makes it a valuable tool in the study of various neurological disorders. However, its use is limited by its potential toxicity and the need for careful dosing and monitoring. Additionally, its effects may be influenced by factors such as age, gender, and genetic variability, which must be taken into account in experimental design.
Orientations Futures
There are many potential future directions for research on 4-Isopropoxy-2,3-dimethoxypyridine, including its use in the study of various neurological disorders, the investigation of its antioxidant and anti-inflammatory properties, and the development of new drugs based on its chemical structure. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, and to optimize dosing and administration protocols.
Méthodes De Synthèse
4-Isopropoxy-2,3-dimethoxypyridine can be synthesized using a multistep process involving the reaction of 2,3-dimethoxypyridine with isopropyl bromide in the presence of a base, followed by purification and isolation. The final product is a white crystalline powder with a melting point of 84-86°C.
Applications De Recherche Scientifique
4-Isopropoxy-2,3-dimethoxypyridine has been widely used in scientific research as a chemical tool to investigate various biological processes. One of the most significant applications of 4-Isopropoxy-2,3-dimethoxypyridine is in the study of the brain and nervous system. It has been found to modulate the release of neurotransmitters, such as dopamine and norepinephrine, and has been used to investigate the role of these neurotransmitters in various neurological disorders.
Propriétés
Numéro CAS |
158150-21-1 |
|---|---|
Nom du produit |
4-Isopropoxy-2,3-dimethoxypyridine |
Formule moléculaire |
C10H15NO3 |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
2,3-dimethoxy-4-propan-2-yloxypyridine |
InChI |
InChI=1S/C10H15NO3/c1-7(2)14-8-5-6-11-10(13-4)9(8)12-3/h5-7H,1-4H3 |
Clé InChI |
AUSPSKAYDOXACY-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C(=NC=C1)OC)OC |
SMILES canonique |
CC(C)OC1=C(C(=NC=C1)OC)OC |
Synonymes |
Pyridine, 2,3-dimethoxy-4-(1-methylethoxy)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B136485.png)



![Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]-](/img/structure/B136499.png)